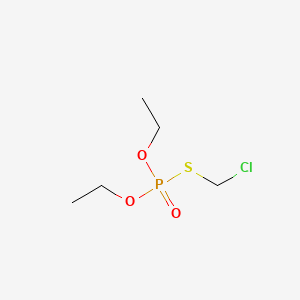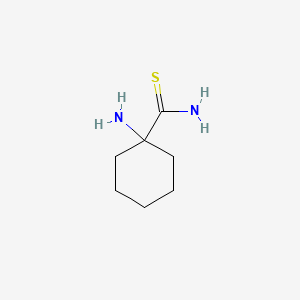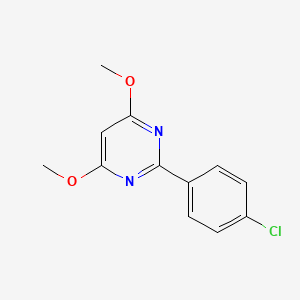![molecular formula C28H30O12 B579315 [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate CAS No. 17019-76-0](/img/structure/B579315.png)
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate is a chemical compound derived from populin, a glucoside found in the bark, buds, and leaves of certain species of poplar trees. Populin itself is known for its medicinal properties and has been used traditionally for various therapeutic purposes. This compound is an acetylated derivative of populin, which enhances its chemical stability and modifies its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of populin tetraacetate typically involves the acetylation of populin. This process can be achieved by reacting populin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, allowing the acetyl groups to replace the hydroxyl groups on the populin molecule, resulting in the formation of populin tetraacetate.
Industrial Production Methods
Industrial production of populin tetraacetate follows similar principles but on a larger scale. The process involves the use of large reactors where populin is mixed with acetic anhydride and a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through crystallization or other separation techniques to obtain high-purity populin tetraacetate.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to yield the original populin or other reduced derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and potassium permanganate. The reactions are typically carried out in organic solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled temperatures.
Major Products Formed
Oxidation: The major products include aldehydes and ketones derived from the oxidation of the acetylated hydroxyl groups.
Reduction: The major products are the reduced forms of populin tetraacetate, including populin itself.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives or other functionalized compounds.
Aplicaciones Científicas De Investigación
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various acetylated derivatives and as a starting material for further chemical modifications.
Biology: this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of populin tetraacetate involves its interaction with specific molecular targets and pathways. The acetyl groups enhance its ability to penetrate cell membranes, allowing it to exert its effects more efficiently. Once inside the cell, populin tetraacetate can interact with enzymes and proteins involved in inflammatory pathways, thereby modulating the inflammatory response. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Salicin tetraacetate: Another acetylated glucoside with similar anti-inflammatory properties.
Aspirin (acetylsalicylic acid): A well-known acetylated compound with anti-inflammatory and analgesic effects.
Acetylated flavonoids: Compounds like acetylated quercetin and kaempferol with antioxidant and anti-inflammatory activities.
Uniqueness
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate is unique due to its specific structure derived from populin, which imparts distinct biological activities. Its acetylated form enhances its stability and bioavailability compared to non-acetylated derivatives. Additionally, its natural origin from poplar trees makes it an attractive compound for research and therapeutic applications.
Propiedades
Número CAS |
17019-76-0 |
|---|---|
Fórmula molecular |
C28H30O12 |
Peso molecular |
558.536 |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H30O12/c1-16(29)34-14-21-12-8-9-13-22(21)39-28-26(38-19(4)32)25(37-18(3)31)24(36-17(2)30)23(40-28)15-35-27(33)20-10-6-5-7-11-20/h5-13,23-26,28H,14-15H2,1-4H3/t23-,24-,25+,26-,28-/m1/s1 |
Clave InChI |
TXHWOVSJAQQGSJ-JBMSBTKCSA-N |
SMILES |
CC(=O)OCC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
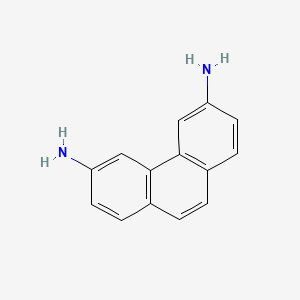
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
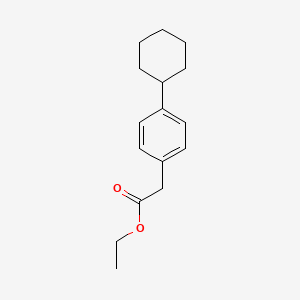

![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
![(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B579244.png)

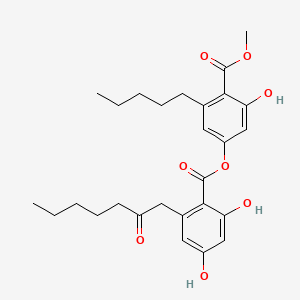
![(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one](/img/structure/B579250.png)
